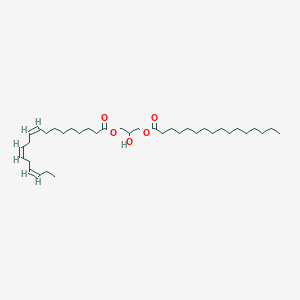

1-Palmitoyl-3-Linolenoyl-rac-glycerol

Description

Propriétés

IUPAC Name |

(3-hexadecanoyloxy-2-hydroxypropyl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H66O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,35,38H,3-4,6,8-10,12,14-16,19-34H2,1-2H3/b7-5-,13-11-,18-17- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAYLXFSVQLRHH-SVNQLWEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCC=CCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H66O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Palmitoyl-3-Linolenoyl-rac-glycerol

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 1-Palmitoyl-3-Linolenoyl-rac-glycerol. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical characteristics, potential biological roles, and generalized experimental protocols for its study.

Chemical Structure and Properties

This compound is a diacylglycerol (DAG) molecule, which plays a crucial role as a second messenger in various cellular signaling pathways. It consists of a glycerol (B35011) backbone with a palmitic acid molecule esterified at the sn-1 position and an α-linolenic acid molecule at the sn-3 position. The term "rac-" indicates that it is a racemic mixture of the two possible enantiomers at the sn-2 position of the glycerol backbone. This particular diacylglycerol has been identified in the peel and pulp of unripe Dwarf Cavendish bananas[1].

Physicochemical Data

A summary of the known quantitative data for this compound is presented in Table 1. It is important to note that comprehensive experimental data for this specific molecule is limited in publicly available literature.

| Property | Value | Source |

| CAS Number | 126281-90-1 | [1] |

| Molecular Formula | C37H66O5 | [1] |

| Molecular Weight | 590.9 g/mol | [1] |

| Physical Form | Solid | [1] |

| Solubility | DMF: 20 mg/mlDMSO: 7 mg/mlEthanol: 30 mg/mlPBS (pH 7.2): 250 µg/ml | [1] |

| SMILES String | OC(COC(CCCCCCC/C=C\C/C=C\C/C=C\CC)=O)COC(CCCCCCCCCCCCCCC)=O | [1] |

| InChI Key | MYAYLXFSVQLRHH-SVNQLWEDSA-N | [1] |

Biological Significance and Signaling Pathways

As a diacylglycerol, this compound is anticipated to function as a crucial signaling molecule within the cell. Diacylglycerols are key activators of Protein Kinase C (PKC) isoforms, which are involved in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and insulin (B600854) signaling[2][3][4].

The canonical signaling pathway involving diacylglycerols begins with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), generating DAG and inositol (B14025) trisphosphate (IP3). DAG remains in the plasma membrane and recruits and activates PKC. This activation leads to the phosphorylation of a wide range of downstream protein targets, initiating a cascade of cellular responses[2][3].

The following diagram illustrates the general Diacylglycerol-Protein Kinase C signaling pathway.

Experimental Protocols

Representative Synthesis of 1,3-Diacylglycerols

The synthesis of a specific 1,3-diacylglycerol like this compound can be approached through enzymatic or chemical methods. Enzymatic synthesis is often preferred for its regioselectivity and milder reaction conditions.

Enzymatic Esterification (Generalized Protocol):

-

Reactants: Glycerol, palmitic acid, and α-linolenic acid. A 1,3-regiospecific lipase (B570770) (e.g., from Rhizomucor miehei) is used as a catalyst.

-

Reaction Medium: A solvent-free system or a system with a suitable organic solvent (e.g., hexane) can be employed.

-

Procedure: a. Combine glycerol and the fatty acids in a reaction vessel. b. Add the immobilized lipase to the mixture. c. The reaction is typically carried out under vacuum to remove water produced during esterification, which drives the reaction towards product formation. d. Maintain the reaction at a controlled temperature (e.g., 50-60°C) with constant stirring. e. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). f. Once the reaction reaches equilibrium or the desired conversion, stop the reaction by filtering out the enzyme.

The following diagram outlines a general workflow for the enzymatic synthesis and purification of a 1,3-diacylglycerol.

Purification of 1,3-Diacylglycerols

The crude product from the synthesis will be a mixture of mono-, di-, and triacylglycerols, as well as unreacted free fatty acids. Purification is typically achieved using chromatographic techniques.

Column Chromatography (Generalized Protocol):

-

Stationary Phase: Silica (B1680970) gel is commonly used.

-

Mobile Phase: A gradient of non-polar to polar solvents is employed. A typical solvent system would start with hexane (B92381) or a hexane/diethyl ether mixture with a low percentage of diethyl ether, gradually increasing the polarity by increasing the diethyl ether and then adding methanol (B129727) to elute the more polar components.

-

Procedure: a. Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane). b. Load the sample onto a silica gel column pre-equilibrated with the starting mobile phase. c. Elute the column with the solvent gradient. Triacylglycerols will elute first, followed by diacylglycerols, and then monoacylglycerols and free fatty acids. d. Collect fractions and analyze them by TLC to identify the fractions containing the desired 1,3-diacylglycerol. e. Pool the pure fractions and evaporate the solvent under reduced pressure.

Analysis of 1,3-Diacylglycerols

The purity and structure of the synthesized this compound can be confirmed by various analytical techniques.

-

Thin Layer Chromatography (TLC): A rapid method to monitor the reaction and the purity of fractions. A common developing solvent system is hexane:diethyl ether:acetic acid (e.g., 70:30:1 v/v/v). The spots can be visualized by staining with iodine vapor or a phosphomolybdic acid solution.

-

Gas Chromatography (GC): Used to determine the fatty acid composition of the diacylglycerol after transesterification to fatty acid methyl esters (FAMEs).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the protons of the glycerol backbone and the fatty acyl chains. The signals for the protons on the sn-1 and sn-3 positions of the glycerol backbone will be characteristic for a 1,3-diacylglycerol.

-

¹³C NMR: Gives detailed information about the carbon skeleton, including the carbonyl carbons of the ester bonds and the carbons of the glycerol backbone and fatty acyl chains.

-

-

Mass Spectrometry (MS): Used to determine the molecular weight and to gain structural information through fragmentation patterns. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for lipids.

Conclusion

This compound is a specific diacylglycerol with potential significance in cellular signaling. While detailed experimental data and specific biological studies on this molecule are currently limited, this guide provides a foundational understanding of its chemical nature and expected biological function based on the well-established roles of diacylglycerols. The generalized experimental protocols offered here can serve as a starting point for researchers aiming to synthesize and study this and other similar diacylglycerol molecules. Further research is warranted to fully elucidate the specific roles of this compound in biological systems.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Palmitoyl-3-Linolenoyl-rac-glycerol: Physical Properties and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 1-Palmitoyl-3-Linolenoyl-rac-glycerol. It also delves into the broader biological context of diacylglycerols (DAGs) as signaling molecules and outlines relevant experimental methodologies for their characterization.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 126281-90-1 | Not explicitly cited |

| Molecular Formula | C37H66O5 | Not explicitly cited |

| Molecular Weight | 590.9 g/mol | Not explicitly cited |

| Physical State | Solid | [1] |

| Solubility | DMF: 20 mg/mlDMSO: 7 mg/mlEthanol: 30 mg/mlPBS (pH 7.2): 250 µg/ml | Not explicitly cited |

Note: Specific values for melting point, boiling point, and density for this compound are not available in the reviewed literature. Generally, the melting point of 1,3-diacylglycerols is about 10°C higher than that of triacylglycerols with the same fatty acid composition[2].

Experimental Protocols

The characterization of diacylglycerols like this compound involves a variety of analytical techniques. Below are generalized protocols for key experimental procedures.

Determination of Melting Point (General Protocol for Lipids)

The melting point of lipids can be determined using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with thermal transitions.

Experimental Workflow for DSC Analysis

Analysis by Thin-Layer Chromatography (TLC)

TLC is a common method for the separation and qualitative analysis of lipid mixtures.

Experimental Workflow for TLC Analysis of Diacylglycerols

Quantitative Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC coupled with mass spectrometry is a powerful technique for the separation, identification, and quantification of individual diacylglycerol species.

Experimental Workflow for HPLC-MS Analysis of Diacylglycerols

Biological Context: Diacylglycerol Signaling Pathways

Diacylglycerols (DAGs) are critical second messengers in a variety of cellular signaling pathways. They are primarily known for their role in activating Protein Kinase C (PKC) isoforms. The generation of DAG at the cell membrane initiates a cascade of downstream events that regulate numerous cellular processes. While specific studies on this compound are limited, the general DAG signaling pathway provides a framework for its potential biological functions.

The Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

The activation of various cell surface receptors, such as G protein-coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 diffuses into the cytosol to trigger calcium release, DAG remains in the plasma membrane where it recruits and activates conventional and novel isoforms of PKC. Activated PKC then phosphorylates a wide range of downstream target proteins, leading to diverse cellular responses.

A study on a structurally related compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has demonstrated its immunomodulatory effects, including the attenuation of atypical Protein Kinase C (PKC) activation[3]. This suggests that the specific fatty acid composition of diacylglycerols can influence their signaling properties.

Conclusion

References

In-Depth Technical Guide: 1-Palmitoyl-3-Linolenoyl-rac-glycerol (CAS Number 126281-90-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Palmitoyl-3-Linolenoyl-rac-glycerol, a specific diacylglycerol (DAG) with the CAS number 126281-90-1. Diacylglycerols are critical lipid second messengers involved in a multitude of cellular signaling pathways, primarily through the activation of Protein Kinase C (PKC). This document consolidates the available physicochemical data, outlines plausible methodologies for its synthesis and purification based on established enzymatic and chromatographic techniques, and discusses its potential, yet currently underexplored, biological significance. While specific experimental data on the biological activities of this compound is limited in publicly accessible literature, this guide extrapolates potential functions based on the known roles of its constituent fatty acids—palmitic acid and α-linolenic acid—and the general mechanisms of 1,3-diacylglycerols. Detailed experimental protocols for the analysis of diacylglycerols are also provided to facilitate further research into this molecule.

Introduction

This compound is a diacylglycerol composed of a glycerol (B35011) backbone esterified with palmitic acid at the sn-1 position and α-linolenic acid at the sn-3 position. As a 1,3-diacylglycerol, it is a structural isomer of the more commonly studied 1,2-diacylglycerols. The presence of both a saturated fatty acid (palmitic acid) and a polyunsaturated fatty acid (α-linolenic acid) suggests unique physicochemical properties and potential biological activities.

Diacylglycerols are key players in lipid-mediated cell signaling. Their primary role is the activation of various isoforms of Protein Kinase C (PKC), which in turn phosphorylate a wide range of protein substrates, leading to diverse cellular responses such as proliferation, differentiation, apoptosis, and inflammation. The specific fatty acid composition of a DAG molecule can influence its affinity for different PKC isoforms and its overall impact on cellular function. This guide aims to provide a foundational resource for researchers interested in exploring the specific roles of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 126281-90-1 | N/A |

| Molecular Formula | C₃₇H₆₆O₅ | [1] |

| Molecular Weight | 590.9 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 20 mg/ml, DMSO: 7 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 250 µg/ml | [1] |

| Storage | -20°C | N/A |

| Synonyms | 16:0/0:0/18:3-DG, DG(16:0/0:0/18:3), 1-Palmitin-3-Linolenin, 1-Palmitoyl-3-α-Linolenoyl-rac-glycerol | [1] |

Synthesis and Purification

Proposed Enzymatic Synthesis

Principle: The synthesis can be achieved through the direct esterification of glycerol with palmitic acid and α-linolenic acid using a sn-1,3 specific lipase (B570770) in a solvent-free system under vacuum to drive the reaction towards product formation.

Experimental Protocol:

-

Reactant Preparation: Combine glycerol, palmitic acid, and α-linolenic acid in a molar ratio of 1:1:1 in a reaction vessel.

-

Enzyme Addition: Add a sn-1,3 specific immobilized lipase, such as Lipozyme RM IM or Novozym 435, at a concentration of 5-10% (w/w) of the total reactants.

-

Reaction Conditions: Heat the mixture to a temperature optimal for the chosen lipase (typically 50-60°C) with constant stirring. Apply a vacuum to remove the water produced during the esterification reaction, thereby shifting the equilibrium towards the synthesis of the diacylglycerol.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Reaction Termination: Once the desired conversion is achieved, terminate the reaction by filtering off the immobilized enzyme.

Purification

The crude reaction mixture will contain unreacted starting materials, monoglycerides, and potentially some triacylglycerols. A two-step purification process is proposed.

Experimental Protocol:

-

Crystallization: Dissolve the crude product in a minimal amount of a non-polar solvent like hexane (B92381) at an elevated temperature. Cool the solution to a low temperature (e.g., -20°C) to selectively crystallize the 1,3-diacylglycerol, leaving most of the mono- and triacylglycerols in the solution.

-

Silica (B1680970) Gel Chromatography: For higher purity, the crystallized product can be further purified using silica gel column chromatography.

-

Column Preparation: Pack a glass column with silica gel 60 in a non-polar solvent system (e.g., hexane:diethyl ether, 90:10 v/v).

-

Sample Loading: Dissolve the crystallized product in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of diethyl ether). Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

-

Caption: Workflow for the proposed synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not extensively documented. However, based on the general understanding of diacylglycerols and the known effects of its constituent fatty acids, several potential areas of biological significance can be inferred.

Activation of Protein Kinase C (PKC)

As a diacylglycerol, this compound is expected to be a potent activator of conventional and novel PKC isoforms. The binding of DAG to the C1 domain of PKC induces a conformational change that recruits the enzyme to the cell membrane and activates its kinase activity.

Caption: General signaling pathway of Protein Kinase C (PKC) activation by diacylglycerol.

The unique combination of palmitic acid and α-linolenic acid may confer selectivity for certain PKC isoforms, leading to specific downstream signaling events. Further research is required to elucidate these specific interactions.

Potential Effects of Constituent Fatty Acids

-

Palmitic Acid: A common saturated fatty acid that can have pro-inflammatory effects and has been implicated in the development of metabolic diseases when in excess.

-

α-Linolenic Acid (ALA): An essential omega-3 polyunsaturated fatty acid known for its anti-inflammatory properties and its role as a precursor to other important omega-3 fatty acids like EPA and DHA.

The presence of both fatty acids in one molecule could result in complex biological effects, potentially modulating inflammatory pathways and lipid metabolism in unique ways.

Experimental Protocols for Analysis

Quantification by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of individual diacylglycerol species.

Experimental Protocol:

-

Lipid Extraction: Extract total lipids from the sample (e.g., cells, tissues) using a modified Bligh-Dyer method with chloroform (B151607) and methanol.

-

Internal Standard: Add a known amount of a suitable internal standard (e.g., a deuterated diacylglycerol) to the sample prior to extraction for accurate quantification.

-

Chromatographic Separation: Separate the lipid extract using reverse-phase liquid chromatography with a C18 column. Use a gradient elution with solvents such as acetonitrile (B52724) and isopropanol (B130326) containing an additive like ammonium (B1175870) formate.

-

Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. Monitor for the specific precursor-to-product ion transitions for this compound and the internal standard.

-

Quantification: Quantify the amount of the target molecule by comparing the peak area of its specific transition to that of the internal standard.

Caption: A simplified workflow for the quantification of diacylglycerols by LC-MS/MS.

Structural Analysis by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the synthesized or isolated this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve a purified sample of the diacylglycerol in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR: Acquire a proton NMR spectrum to identify the signals corresponding to the glycerol backbone protons, the acyl chain protons, and the protons of the double bonds in the linolenoyl chain.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the signals for the carbonyl carbons of the ester linkages, the glycerol backbone carbons, and the carbons of the fatty acyl chains. The chemical shifts of the carbonyl and glycerol carbons can help confirm the sn-1,3 substitution pattern.

-

2D NMR: Employ two-dimensional NMR techniques, such as COSY and HSQC, to establish the connectivity between protons and carbons and confirm the complete structure of the molecule.

Applications in Research and Drug Development

Given its structure, this compound could serve as a valuable tool for:

-

Studying PKC Isoform Specificity: Investigating how the unique fatty acid composition influences the activation of different PKC isoforms.

-

Modulating Inflammatory Responses: Exploring the potential anti-inflammatory or pro-inflammatory effects arising from the combination of palmitic and α-linolenic acids.

-

Investigating Lipid Metabolism: Using it as a substrate to study the enzymes involved in diacylglycerol metabolism.

-

Drug Discovery: Serving as a lead compound or a tool to probe signaling pathways relevant to diseases such as cancer, metabolic syndrome, and inflammatory disorders.

Safety and Handling

Currently, there is no specific safety and toxicity data available for this compound. As with any chemical compound, it should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

This compound is a diacylglycerol with a unique fatty acid composition that suggests potentially interesting and complex biological activities. While specific research on this molecule is currently limited, this technical guide provides a solid foundation for future investigations by outlining its physicochemical properties, proposing robust synthesis and purification strategies, and detailing relevant analytical protocols. Further research is warranted to fully elucidate its role in cell signaling and its potential as a therapeutic agent or a tool for drug discovery.

Disclaimer: This document is intended for research and informational purposes only. The proposed experimental protocols are based on established methodologies for similar compounds and may require optimization. Always consult relevant safety data sheets (SDS) before handling any chemical substances.

References

Unveiling 1-Palmitoyl-3-Linolenoyl-rac-glycerol in Bananas: A Technical Guide for Researchers

For Immediate Release

A comprehensive technical guide detailing the discovery, quantification, and potential biological significance of 1-Palmitoyl-3-Linolenoyl-rac-glycerol in bananas has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the current knowledge, including experimental protocols and potential signaling pathways, to facilitate further investigation into this specific diacylglycerol.

Introduction

Recent lipidomic analyses have identified the presence of this compound, a specific diacylglycerol (DAG), in the peel and pulp of unripe Dwarf Cavendish bananas.[1][2][3] Diacylglycerols are crucial intermediates in lipid metabolism and are recognized as important signaling molecules in various cellular processes in plants. While the precise role of this compound in bananas is yet to be fully elucidated, its discovery opens new avenues for research into fruit ripening, lipid metabolism, and the potential bioactivity of banana-derived compounds. This guide summarizes the existing data, provides detailed experimental methodologies, and explores potential signaling pathways involving this molecule.

Quantitative Data

While specific quantitative data for this compound in bananas is not yet available in the literature, the foundational study by Oliveira et al. (2008) provides a basis for estimation. The study reports the total diacylglycerol content in the lipophilic extracts of unripe banana peel.

Table 1: Concentration of Total Diacylglycerols in Unripe 'Dwarf Cavendish' Banana Peel

| Component | Concentration Range (mg/kg of dry weight) |

| Total Diacylglycerols | 119 - 878 |

Data sourced from Oliveira, L., Freire, C.S., Silvestre, A.J., et al. (2008). Lipophilic extracts from banana fruit residues: a source of valuable phytosterols. J. Agric. Food Chem. 56(20), 9520-9524.

Experimental Protocols

The identification and quantification of this compound in bananas necessitate a multi-step experimental approach involving lipid extraction, purification, and analysis. The following protocols are adapted from established methods for lipid analysis in plant tissues.

Lipid Extraction from Banana Tissue

This protocol outlines the extraction of total lipids from banana peel or pulp.

Materials:

-

Banana tissue (peel or pulp), freeze-dried and powdered

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Homogenization: Homogenize 10 g of powdered banana tissue with 100 mL of a chloroform:methanol (2:1, v/v) mixture for 2 minutes.

-

Filtration: Filter the homogenate through a Büchner funnel with Whatman No. 1 filter paper to remove solid residues.

-

Phase Separation: Transfer the filtrate to a separation funnel and add 20 mL of 0.9% NaCl solution. Shake vigorously and allow the layers to separate.

-

Collection: Collect the lower chloroform phase, which contains the lipids.

-

Drying: Dry the chloroform extract over anhydrous sodium sulfate (B86663) and evaporate the solvent using a rotary evaporator at 40°C.

-

Storage: Store the resulting lipid extract at -20°C under a nitrogen atmosphere until further analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the derivatization of diacylglycerols and their subsequent analysis by GC-MS.

Materials:

-

Total lipid extract

-

N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Internal standard (e.g., d5-Tripalmitin)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Derivatization: To 1 mg of the lipid extract, add 100 µL of pyridine and 100 µL of MSTFA. Add a known amount of the internal standard.

-

Incubation: Seal the vial and heat at 70°C for 30 minutes to convert the diacylglycerols to their trimethylsilyl (B98337) (TMS) ethers.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

-

Injector Temperature: 280°C

-

Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 320°C at 5°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detection: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 50 to 800.

-

-

Identification and Quantification: Identify the TMS ether of this compound based on its retention time and mass spectrum. Quantify the compound by comparing its peak area to that of the internal standard.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the identification and quantification of this compound in bananas.

Caption: Experimental workflow for the analysis of this compound.

Potential Signaling Pathway

Diacylglycerol is a key second messenger in plant signaling, primarily generated through the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC). The following diagram depicts a plausible signaling pathway involving this compound in response to an external stimulus.

Caption: Hypothetical diacylglycerol signaling pathway in banana cells.

Conclusion and Future Directions

The identification of this compound in bananas provides a new target for research into the biochemistry and physiological processes of this globally important fruit. Future research should focus on:

-

Accurate Quantification: Determining the precise concentration of this diacylglycerol in different banana varieties and at various stages of ripening.

-

Functional Characterization: Elucidating the specific role of this compound in signaling pathways related to fruit development, ripening, and stress responses.

-

Bioactivity Screening: Investigating the potential pharmacological or nutraceutical properties of this compound.

This technical guide serves as a foundational resource to stimulate and guide further scientific inquiry into the significance of this compound in bananas.

References

The Function of 1,3-Diacylglycerols in Cellular Signaling: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacylglycerols (DAGs) are critical lipid molecules that function as metabolic intermediates and key second messengers in a multitude of cellular signaling pathways. A crucial distinction exists between the two primary positional isomers, 1,2-diacylglycerol (1,2-DAG) and 1,3-diacylglycerol (1,3-DAG), based on the esterification of fatty acids to the glycerol (B35011) backbone. While 1,2-DAG is a well-established and potent activator of canonical signaling cascades, particularly those mediated by protein kinase C (PKC), 1,3-DAG is predominantly recognized as a metabolic intermediate with a limited direct role in cellular signaling. This technical guide provides a comprehensive overview of the function of 1,3-DAG, focusing on its metabolic pathways, its contrasting role to 1,2-DAG in signaling, potential non-canonical functions, and its relevance in disease and drug development. Detailed experimental protocols for the differentiation and quantification of these isomers are also presented to aid researchers in their investigations.

Differentiating 1,3-DAG and 1,2-DAG: A Tale of Two Isomers

The distinct biological functions of 1,2-DAG and 1,3-DAG are dictated by their stereochemistry.[1] In 1,2-diacylglycerol, fatty acids are esterified at the sn-1 and sn-2 positions of the glycerol backbone, creating a chiral center at the sn-2 position. This specific arrangement is essential for its role as a second messenger. In contrast, 1,3-diacylglycerol has fatty acids at the sn-1 and sn-3 positions. If the fatty acids at these positions are identical, the 1,3-DAG molecule is achiral.[2] This structural difference is the primary reason for their divergent roles in cellular processes.

The Core Function of 1,3-Diacylglycerol: A Metabolic Intermediate

The principal role of 1,3-diacylglycerol in the cell is as a metabolic intermediate in the synthesis and degradation of triacylglycerols (TAGs), the primary form of energy storage in eukaryotes.[1]

Metabolic Pathways of 1,3-Diacylglycerol

1,3-DAG is primarily generated through the hydrolysis of triacylglycerols by certain lipases.[1] It can also arise from the chemical isomerization of 1,2-DAG.[3] Once formed, 1,3-DAG can be further metabolized. For instance, it can be acylated to form TAGs or hydrolyzed to monoacylglycerol and a free fatty acid.

Contrasting Role in Cellular Signaling: The Inactive Isomer

The most significant functional distinction between 1,2-DAG and 1,3-DAG lies in their ability to activate Protein Kinase C (PKC), a family of serine/threonine kinases that are central to many signal transduction cascades regulating cell growth, differentiation, and apoptosis.[1]

-

1,2-Diacylglycerol (1,2-DAG): The Signaling Mediator Generated at the plasma membrane from the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), 1,2-DAG acts as a canonical second messenger.[1] Its specific stereochemistry allows it to bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[1]

-

1,3-Diacylglycerol (1,3-DAG): The Inactive Counterpart In stark contrast, 1,3-diacylglycerol is not a physiological activator of PKC.[1] Its structure does not permit effective binding to the C1 domain of PKC and other canonical DAG effectors like RasGRPs.[4] Consequently, 1,3-DAG does not participate in these signal transduction pathways and is often used as a negative control in experimental studies of PKC activation.[5]

Quantitative Comparison of Isomer Activity

Quantitative data on the interaction of 1,3-DAG with signaling proteins is limited, primarily because it is considered biologically inactive in this context.[1] However, the available information clearly demonstrates the disparity in the signaling capabilities of the two isomers.

| Parameter | 1,2-Diacylglycerol | 1,3-Diacylglycerol |

| PKC Activation | Potent Activator | Inactive[1] |

| Binding to C1 Domain | High Affinity | Negligible to No Affinity[4] |

| Primary Cellular Role | Second Messenger | Metabolic Intermediate[1] |

Potential Non-Canonical Roles of 1,3-Diacylglycerol

While 1,3-DAG does not activate canonical signaling pathways, it may have indirect effects on cellular processes through the modulation of membrane properties. At high concentrations, DAGs can significantly alter the physicochemical properties of the lipid bilayer, which can influence membrane fusion and fission events.[6] It is plausible that localized accumulations of 1,3-DAG could, in specific contexts, affect the function of membrane-associated proteins, though this is an area that requires further investigation.

Relevance in Drug Development and Disease

A comprehensive understanding of 1,3-DAG's function is pertinent for drug development professionals for several reasons:

-

Specificity of Kinase Inhibitors: When designing inhibitors for enzymes in the DAG signaling pathway, such as PKC or diacylglycerol kinases (DGKs), it is crucial to consider the stereospecificity of these enzymes. The inability of 1,3-DAG to activate PKC underscores the high degree of structural specificity in these signaling pathways.

-

Cancer Metabolism: Altered lipid metabolism is a hallmark of many cancers.[7] The pathways involving both 1,2-DAG and 1,3-DAG are often dysregulated in cancer cells.[8] For instance, the levels of diacylglycerols can influence the sensitivity of cancer cells to fatty acid synthase (FASN) inhibitors.[8]

-

Drug Delivery: 1,3-diacylglycerol has been explored in the formulation of lipid-based drug delivery systems, such as nanoemulsions, to enhance the bioaccessibility of hydrophobic compounds. Its physicochemical properties can be leveraged to create stable and effective delivery vehicles.

Experimental Analysis of 1,3-Diacylglycerol

The accurate separation and quantification of 1,2- and 1,3-diacylglycerol isomers are essential for studying their distinct roles. Several analytical techniques are available for this purpose.

Experimental Protocols

Protocol 1: Separation of Diacylglycerol Isomers by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a general method for the separation of DAG isomers.

Materials and Reagents:

-

Diacylglycerol standards (e.g., 1,2-dioleoyl-sn-glycerol, 1,3-dioleoyl-glycerol)

-

HPLC-grade acetonitrile (B52724), acetone (B3395972), 2-propanol, hexane, chloroform, and methanol

-

0.2 µm PTFE syringe filters

-

HPLC system with a reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

-

UV detector, Evaporative Light Scattering Detector (ELSD), or Charged Aerosol Detector (CAD)

Procedure:

-

Sample Preparation:

-

For biological samples, perform a lipid extraction using a modified Bligh and Dyer method.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried extract in the initial mobile phase or a suitable solvent like hexane/2-propanol to a final concentration of approximately 1-5 mg/mL.

-

Filter all samples and standards through a 0.2 µm PTFE syringe filter.

-

-

HPLC Conditions:

-

Mobile Phase: Isocratic elution with 100% acetonitrile is a common starting point. Gradient elution with acetonitrile and acetone may be required for complex mixtures.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10-20 µL.

-

Detection: UV at 205 nm for unsaturated DAGs. ELSD or CAD are more universal detectors for lipids.

-

-

Data Analysis:

-

Identify peaks based on the retention times of the standards. Generally, 1,3-DAG isomers are less polar and elute earlier than their corresponding 1,2-DAG counterparts.

-

Quantify the amount of each isomer by comparing the peak area to a standard curve.

-

Protocol 2: Quantification of Diacylglycerol Isomers by LC-MS/MS with Derivatization

This method offers high sensitivity and specificity.

Materials and Reagents:

-

Reagents for lipid extraction (as in Protocol 1)

-

Derivatization agent: N,N-dimethylglycine (DMG), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and 4-dimethylaminopyridine (B28879) (DMAP) in chloroform.

-

LC-MS/MS system with a C18 or C8 reversed-phase column and an electrospray ionization (ESI) source.

Procedure:

-

Lipid Extraction: Extract lipids from the sample as described in Protocol 1.

-

Derivatization:

-

LC-MS/MS Analysis:

-

Separate the derivatized DAGs using a reversed-phase LC column.

-

Perform mass spectrometry in positive ion mode with ESI.

-

Use multiple reaction monitoring (MRM) or neutral loss scanning to specifically detect and quantify the derivatized DAG isomers. The derivatization adds a charged group, significantly enhancing ionization efficiency.[3]

-

-

Data Analysis:

-

Identify and quantify the different DAG species based on their retention times and specific mass transitions.

-

Conclusion

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. en.wikipedia.org [en.wikipedia.org]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Biosynthesis of 1-Palmitoyl-3-Linolenoyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-3-Linolenoyl-rac-glycerol is a specific triacylglycerol (TAG) molecule containing palmitic acid (a saturated fatty acid) at the sn-1 position and α-linolenic acid (a polyunsaturated fatty acid) at the sn-3 position of the glycerol (B35011) backbone. While the term "rac-glycerol" suggests a racemic mixture, it is important to note that the biological synthesis of TAGs is an enzymatically controlled and therefore stereospecific process, occurring on a sn-glycerol-3-phosphate backbone. The resulting product is chiral. The "rac" designation is often used in chemical nomenclature for triacylglycerols when the stereochemistry is not specified or when referring to a chemically synthesized standard. This guide will detail the stereospecific biosynthetic pathway responsible for producing the analogous biological molecule, 1-palmitoyl-2-acyl-3-linolenoyl-sn-glycerol, with the understanding that the sn-2 position would be occupied by another fatty acid. The primary route for this synthesis in most eukaryotes, including plants, is the Kennedy pathway.[1][2][3] This pathway involves a series of enzymatic reactions catalyzed by acyltransferases with specific substrate preferences that ultimately determine the final fatty acid composition and positional distribution within the TAG molecule.[3][4][5]

The Kennedy Pathway: A Step-by-Step Enzymatic Process

The de novo synthesis of this compound is predominantly carried out through the Kennedy pathway, which involves four key enzymatic steps.[6] This pathway occurs primarily in the endoplasmic reticulum.

Step 1: Acylation of sn-Glycerol-3-Phosphate

The pathway initiates with the acylation of sn-glycerol-3-phosphate at the sn-1 position. This reaction is catalyzed by Glycerol-3-Phosphate Acyltransferase (GPAT) .[7][8] For the synthesis of the target molecule, a GPAT isoform with a preference for saturated fatty acids is required. Several studies have shown that certain GPAT isoforms exhibit a substrate preference for palmitoyl-CoA.[9][10]

-

Enzyme: Glycerol-3-Phosphate Acyltransferase (GPAT)

-

Substrates: sn-Glycerol-3-Phosphate, Palmitoyl-CoA

-

Product: 1-Palmitoyl-sn-glycerol-3-phosphate (Lysophosphatidic Acid - LPA)

Step 2: Formation of Phosphatidic Acid

The resulting lysophosphatidic acid is then acylated at the sn-2 position by Lysophosphatidic Acid Acyltransferase (LPAAT) . The fatty acid incorporated at this position can vary widely depending on the specific LPAAT isoform and the available acyl-CoA pool.

-

Enzyme: Lysophosphatidic Acid Acyltransferase (LPAAT)

-

Substrates: 1-Palmitoyl-sn-glycerol-3-phosphate, Acyl-CoA

-

Product: 1-Palmitoyl-2-acyl-sn-glycerol-3-phosphate (Phosphatidic Acid - PA)

Step 3: Dephosphorylation to Diacylglycerol

The phosphate (B84403) group is removed from the sn-3 position of phosphatidic acid by the enzyme Phosphatidic Acid Phosphatase (PAP) to yield diacylglycerol (DAG).

-

Enzyme: Phosphatidic Acid Phosphatase (PAP)

-

Substrate: 1-Palmitoyl-2-acyl-sn-glycerol-3-phosphate

-

Product: 1-Palmitoyl-2-acyl-sn-glycerol (Diacylglycerol - DAG)

Step 4: Final Acylation to Triacylglycerol

The final and committed step in TAG synthesis is the acylation of the diacylglycerol at the sn-3 position, catalyzed by Diacylglycerol Acyltransferase (DGAT) .[11][12] To produce this compound, a DGAT isoform with a high affinity for linolenoyl-CoA is essential. Research has identified DGAT2 as an isoform that often displays a preference for polyunsaturated fatty acids such as α-linolenic acid.[13][14][15]

-

Enzyme: Diacylglycerol Acyltransferase (DGAT)

-

Substrates: 1-Palmitoyl-2-acyl-sn-glycerol, Linolenoyl-CoA

-

Product: 1-Palmitoyl-2-acyl-3-linolenoyl-sn-glycerol

Visualization of the Biosynthesis Pathway

References

- 1. Reactome | Triglyceride biosynthesis [reactome.org]

- 2. PathWhiz [pathbank.org]

- 3. mdpi.com [mdpi.com]

- 4. aocs.org [aocs.org]

- 5. [PDF] Biosynthesis of Triacylglycerols (TAGs) in plants and algae | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Glycerol-3-phosphate acyltransferase in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Acyl-CoA:diacylglycerol acyltransferase: molecular biology, biochemistry and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acyl-CoA:diacylglycerol acyltransferase: Properties, physiological roles, metabolic engineering and intentional control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evolutionary view of acyl-CoA diacylglycerol acyltransferase (DGAT), a key enzyme in neutral lipid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substrate preferences of long-chain acyl-CoA synthetase and diacylglycerol acyltransferase contribute to enrichment of flax seed oil with α-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Palmitoyl-3-Linolenoyl-rac-glycerol: Solubility and Stability

This guide provides a comprehensive overview of the solubility and chemical stability of 1-Palmitoyl-3-Linolenoyl-rac-glycerol, a diacylglycerol of interest to researchers and professionals in drug development and lipid biochemistry. The information is compiled to offer practical insights for handling, storing, and utilizing this compound in a laboratory setting.

Chemical Identity

-

Systematic Name: (9Z,12Z,15Z)-octadecatrienoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester

-

Common Synonyms: 1-Palmitin-3-Linolenin, DG(16:0/0:0/18:3)

-

Molecular Formula: C₃₇H₆₆O₅[1]

-

Molecular Weight: 590.9 g/mol [1]

Solubility Profile

This compound is a lipophilic molecule, exhibiting poor solubility in aqueous solutions and good solubility in various organic solvents. The available quantitative solubility data is summarized in the table below.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Concentration |

| Dimethylformamide (DMF) | 20 mg/mL[1] |

| Dimethyl Sulfoxide (DMSO) | 7 mg/mL[1] |

| Ethanol (B145695) | 30 mg/mL[1] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 250 µg/mL[1] |

Note: For many diacylglycerols and triacylglycerols, solubility is also high in solvents like chloroform, hexane, and ethyl acetate, though quantitative data for this specific molecule is not consistently published.

Chemical Stability and Storage

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and oxidation.

-

Hydrolysis: The ester linkages at the sn-1 and sn-3 positions can undergo hydrolysis, yielding palmitic acid, α-linolenic acid, and glycerol. This process is accelerated by the presence of water, strong acids or bases, and elevated temperatures.

-

Oxidation: The α-linolenoyl chain, being a polyunsaturated fatty acid with three double bonds, is highly prone to oxidation. Exposure to oxygen, light, and trace metals can initiate lipid peroxidation, leading to the formation of hydroperoxides, aldehydes, and other degradation products. This can significantly impact the purity and biological activity of the compound.

Recommended Storage Conditions:

To ensure the integrity of the compound, proper storage is critical:

-

Long-term Storage: For maximum stability, it is recommended to store this compound at -20°C.[2][3][4][5] Some suppliers indicate a stability of at least two to four years under these conditions for similar lipids.[6][7]

-

Formulation: The compound is often supplied as a solid or in a solution with an organic solvent. If in solution, it should be stored in a tightly sealed vial to prevent solvent evaporation and exposure to air.

-

Handling: Vials should be brought to room temperature before opening to minimize condensation. For applications requiring the use of an inert atmosphere, handling under nitrogen or argon is advisable to prevent oxidation.

Experimental Protocols

Detailed experimental protocols for this specific diacylglycerol are not widely published. However, standard methodologies for lipid analysis can be readily adapted.

Protocol 1: Determination of Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of the lipid in a solvent in which it is freely soluble (e.g., ethanol or chloroform).

-

Serial Dilutions: Create a series of dilutions from the stock solution.

-

Equilibration: Add a known volume of each dilution to the test solvent and agitate the mixture at a controlled temperature until equilibrium is reached (typically several hours).

-

Phase Separation: Centrifuge the samples to pellet any undissolved lipid.

-

Quantification: Analyze the supernatant to determine the concentration of the dissolved lipid. High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is commonly used for quantification.

-

Solubility Limit: The highest concentration at which no precipitate is observed after equilibration is considered the solubility limit.

Protocol 2: Assessment of Oxidative Stability

This protocol provides a method to evaluate the oxidative stability of the compound under specific conditions.

-

Sample Preparation: Prepare multiple aliquots of the lipid, either neat or in a relevant solvent or formulation.

-

Stress Conditions: Expose the samples to pro-oxidative conditions, such as elevated temperature (e.g., 40°C), UV light, or exposure to air. Include a control sample stored under recommended conditions (-20°C, protected from light).

-

Time-Point Analysis: At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each condition for analysis.

-

Peroxide Value (PV) Measurement: The peroxide value, a measure of initial oxidation products, can be determined using standard iodometric titration or commercially available kits.

-

Chromatographic Analysis: Use HPLC or Gas Chromatography (GC) coupled with MS to identify and quantify the parent compound and its degradation products. A decrease in the peak area of the parent compound over time indicates degradation.

-

Data Analysis: Plot the concentration of the parent lipid versus time to determine the degradation kinetics.

Visualizations

The following diagrams illustrate the chemical structure, potential degradation pathways, and a general workflow for stability analysis of this compound.

Caption: Molecular structure of this compound.

Caption: Key degradation pathways for the diacylglycerol.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-Linoleoyl-3-palmitoyl-rac-glycerol, 99032-71-0 | BroadPharm [broadpharm.com]

- 3. targetmol.com [targetmol.com]

- 4. usbio.net [usbio.net]

- 5. 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol | CAS 2680-59-3 | Cayman Chemical | Biomol.com [biomol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to 1-Palmitoyl-3-Linolenoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Palmitoyl-3-Linolenoyl-rac-glycerol, a specific diacylglycerol molecule. It covers its chemical identity, physical and chemical properties, and its role within the broader context of diacylglycerol signaling. This document also outlines relevant experimental protocols for its synthesis and analysis, designed to support research and development activities.

Chemical Identity and Synonyms

This compound is a diacylglycerol (DAG) composed of a glycerol (B35011) backbone with a palmitic acid molecule esterified at the sn-1 position and an α-linolenic acid molecule at the sn-3 position.[1] The term "rac-" (racemic) indicates that the molecule is a mixture of stereoisomers at the sn-2 position of the glycerol backbone.

A comprehensive list of its synonyms and identifiers is provided in the table below to aid in its identification across various databases and publications.

| Identifier Type | Value |

| Systematic Name | 9Z,12Z,15Z-octadecatrienoic acid, 2-hydroxy-3-[(1-oxohexadecyl)oxy]propyl ester[1] |

| CAS Number | 126281-90-1[1][2][3] |

| Lipid Abbreviation | DG(16:0/0:0/18:3)[1][2] |

| Common Synonyms | 1-Palmitin-3-Linolenin[1][2] |

| 1-Palmitoyl-3-α-Linolenoyl-rac-glycerol[1][2] | |

| 16:0/0:0/18:3-DG[1][2] | |

| Molecular Formula | C₃₇H₆₆O₅[1][2] |

| Molecular Weight | 590.9 g/mol [1][2][3] |

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the following table. This information is critical for its handling, storage, and use in experimental settings.

| Property | Value |

| Physical Form | Solid[1][2] |

| Purity | ≥98%[1][2] |

| Storage Temperature | -20°C[2] |

| Stability | ≥4 years (at -20°C)[2] |

| Solubility | |

| Ethanol | ~30 mg/mL[2] |

| Dimethylformamide (DMF) | ~20 mg/mL[1][2] |

| Dimethyl Sulfoxide (DMSO) | ~7 mg/mL[1] |

| PBS (pH 7.2) | ~250 µg/mL[1][2] |

Biological Context and Signaling Pathways

Diacylglycerols are a critical class of lipid second messengers. However, their biological activity is highly dependent on the stereoisomeric position of the fatty acyl chains on the glycerol backbone. The biologically active form, which acts as a canonical activator of Protein Kinase C (PKC), is sn-1,2-diacylglycerol.[4] In contrast, 1,3-diacylglycerols, such as this compound, are generally considered biologically inactive in this primary signaling pathway.[5] Consequently, they are often utilized as negative controls in cell signaling studies to differentiate PKC-dependent pathways from other cellular responses.[4]

To understand the context in which this compound is studied, it is essential to be familiar with the general diacylglycerol signaling cascade. This pathway is initiated by the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane to generate sn-1,2-diacylglycerol and inositol (B14025) 1,4,5-trisphosphate (IP₃). The sn-1,2-DAG remains in the membrane and recruits and activates downstream effector proteins, most notably PKC isoforms. The signaling is terminated when diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA).

References

- 1. benchchem.com [benchchem.com]

- 2. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

understanding the stereochemistry of rac-glycerol lipids

An In-Depth Technical Guide to the Stereochemistry of rac-Glycerol Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycerol (B35011), a simple triol, serves as the fundamental backbone for a vast array of lipids critical to cellular structure, energy storage, and signaling.[1][2] Although the glycerol molecule itself is achiral, it possesses a prochiral center at the C-2 position, meaning it can be converted into a chiral molecule in a single stereospecific chemical step.[3][4] This property imparts profound stereochemical consequences on all its derivatives. In biological systems, enzymatic processes exhibit remarkable stereospecificity, almost exclusively producing and metabolizing lipids of the sn-glycerol-3-phosphate configuration.[3][5] However, chemical synthesis often produces racemic mixtures (rac), containing both enantiomers. Understanding the distinct biological activities, metabolic fates, and analytical resolution of these stereoisomers is paramount for researchers in lipidomics, cell signaling, and pharmacology. This guide provides a technical overview of the core principles of glycerol lipid stereochemistry, the biological implications of stereoisomerism, and the key methodologies for their synthesis, separation, and analysis.

Core Concepts in Glycerol Stereochemistry

The central carbon (C-2) of glycerol is a prochiral center because its two flanking primary hydroxyl groups (-CH₂OH) are stereochemically non-equivalent.[3] Enzymes can distinguish between the hydrogen atoms on these two groups. To address the resulting ambiguity in nomenclature, the stereospecific numbering (sn) system was established by international agreement.[6][7]

Stereospecific Numbering (sn) System:

-

The glycerol molecule is drawn in a Fischer projection with the C-2 hydroxyl group pointing to the left.

-

The carbons are then numbered sequentially from top to bottom as C-1, C-2, and C-3.

-

This numbering is designated by the prefix "sn-" before the molecule's name.[7]

Under this system, the naturally occurring enantiomer of glycerol phosphate (B84403) is sn-glycerol-3-phosphate. Its mirror image is sn-glycerol-1-phosphate.[6] A racemic mixture, containing equal amounts of both enantiomers, is denoted by the prefix "rac-". For instance, a racemic mixture of 1,2-diacylglycerol is rac-1,2-diacylglycerol, which consists of both sn-1,2-diacylglycerol and its enantiomer, sn-2,3-diacylglycerol.

Caption: Fischer projections of DAG enantiomers from a prochiral glycerol backbone.

Stereoselectivity in Biological Signaling and Metabolism

The stereochemistry of glycerol lipids is not a trivial detail; it is a critical determinant of biological function. Enzymes and receptors have evolved to recognize and process specific stereoisomers, leading to profoundly different outcomes for enantiomers.

Diacylglycerol (DAG) and Protein Kinase C (PKC) Activation

One of the most well-documented examples of stereoselectivity involves the second messenger sn-1,2-diacylglycerol (DAG) and its role in activating Protein Kinase C (PKC) isoforms.[8] Upon stimulation of cell surface receptors, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) to generate sn-1,2-DAG and inositol (B14025) trisphosphate (IP₃).[9] The sn-1,2-DAG isomer is a potent allosteric activator of conventional and novel PKC isoforms, recruiting them to the membrane and inducing a conformational change that relieves autoinhibition.[10][11] In stark contrast, its enantiomer, sn-2,3-DAG, and the regioisomer 1,3-DAG are largely inactive and do not effectively activate PKC.[1][12] This demonstrates an absolute stereospecific requirement for PKC activation, which is a critical control point in cellular signaling cascades governing proliferation, differentiation, and apoptosis.

Caption: Stereospecific activation of Protein Kinase C (PKC) by sn-1,2-DAG.

Lysophosphatidic Acid (LPA) Signaling

Lysophosphatidic acid (LPA) is another crucial glycerolipid second messenger that signals through a family of G protein-coupled receptors (LPA₁₋₆).[13] The stereochemistry of LPA signaling is more complex than that of DAG. Some studies suggest that for LPA itself, both the natural (R or sn-1) and unnatural (S or sn-3) stereoisomers can be active at certain LPA receptors.[14] However, the development of synthetic LPA analogs has revealed that stereochemistry can be exploited to achieve receptor subtype selectivity, with different enantiomers showing preferences for different LPA receptors.[15] This highlights the potential for developing stereospecific LPA receptor modulators for therapeutic applications.

Enzyme Stereoselectivity

Metabolic enzymes also display high stereoselectivity. Phospholipases A₂ (PLA₂) are a superfamily of enzymes that hydrolyze the fatty acid from the sn-2 position of glycerophospholipids, a critical step in the generation of arachidonic acid and other inflammatory mediators.[16][17] This reaction is inherently stereospecific. Similarly, acyltransferases involved in the de novo synthesis of triacylglycerols and phospholipids (B1166683) exhibit strong preferences for specific sn-positions.[18]

Data on Stereoisomer Activity

The functional difference between stereoisomers is best illustrated by quantitative data. While precise binding constants can vary by experimental system, the general activities are well-established.

| Lipid Isomer | Target Protein | Relative Activity | Quantitative Data (Example) | Citation(s) |

| sn-1,2-Diacylglycerol | Protein Kinase C (PKC) | High | Potent activator of conventional and novel PKC isoforms. | [8][10][11] |

| sn-2,3-Diacylglycerol | Protein Kinase C (PKC) | Inactive | Does not effectively activate PKC. | [12] |

| 1,3-Diacylglycerol | Protein Kinase C (PKC) | Very Low / Inactive | Considerably lower activating capacity than 1,2-isomers. | [1] |

| Di-octanoyl-sn-glycerol | PKCε | High | EC₅₀ for membrane association: ~90 µM . | [19] |

| Di-octanoyl-sn-glycerol | PKCα | Low | EC₅₀ for membrane association: >200 µM . | [19] |

| 1-Oleoyl-LPA (sn-1) | LPA₁ Receptor | High | K_D = 2.08 ± 1.32 nM . | [20] |

| 1-Palmitoyl-LPA (sn-1) | LPA₁ Receptor | High | K_D = 1.69 ± 0.1 nM . | [20] |

Experimental Protocols

The analysis and synthesis of specific glycerol lipid stereoisomers require specialized methodologies. Below are representative protocols for key experimental procedures.

Protocol: Chiral Separation of Diacylglycerol Enantiomers by HPLC

This protocol describes a general method for separating sn-1,2- and sn-2,3-diacylglycerol enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Objective: To resolve a racemic mixture of diacylglycerols.

Materials:

-

HPLC system with UV detector.

-

Chiral Stationary Phase Column: Polysaccharide-based column, e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970).[7][21]

-

Mobile Phase: A mixture of n-hexane and 2-propanol (e.g., 99:1 v/v) or n-hexane/1,2-dichloroethane/ethanol (e.g., 40:10:1 v/v/v).[22]

-

Diacylglycerol sample, dissolved in mobile phase.

-

Standards for sn-1,2- and sn-2,3-diacylglycerol (if available).

Methodology:

-

System Equilibration: Equilibrate the chiral column with the chosen mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min) until a stable baseline is achieved on the detector.

-

Sample Preparation: Dissolve the racemic diacylglycerol mixture in a small volume of the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

-

Injection: Inject 10-20 µL of the prepared sample onto the column.

-

Chromatography: Run the separation isocratically. The less polar mobile phase (e.g., hexane-based) typically provides better resolution for these lipids.

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength where the fatty acid chromophores absorb (e.g., ~205-210 nm). If the lipids were derivatized (e.g., as 3,5-dinitrophenylurethanes), a higher wavelength (e.g., 254 nm) is used.

-

Analysis: Identify the peaks corresponding to the two enantiomers. The elution order must be confirmed using pure standards, as it can vary depending on the exact column and mobile phase composition. Quantify the peaks by integrating their respective areas.

Caption: Workflow for chiral HPLC separation of DAG enantiomers.

Protocol: Stereospecific Synthesis of sn-1,2- and sn-2,3-Diacylglycerols

This protocol outlines a general chemoenzymatic strategy for synthesizing a specific diacylglycerol enantiomer, for example, a sn-2,3-diacylglycerol. The synthesis of the corresponding sn-1,2-enantiomer would start with the opposite enantiomer of the starting material.

Objective: To synthesize an enantiomerically pure diacylglycerol.

Materials:

-

Starting material: (R)-Solketal (for sn-2,3-DAG) or (S)-Solketal (for sn-1,2-DAG).

-

Fatty acids (e.g., oleic acid, palmitic acid).

-

Coupling reagents: EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine).

-

Immobilized lipase (B570770) (e.g., Candida antarctica lipase B).

-

Solvents: Dichloromethane (DCM), hexane, etc.

-

Silica gel for column chromatography.

Methodology:

-

Step 1: Acylation of the primary hydroxyl. Protect the sn-1 and sn-2 hydroxyls of glycerol using an acetonide group (forming solketal). The free primary hydroxyl at sn-3 is then acylated with the first fatty acid (R₁) using standard coupling chemistry (e.g., EDAC/DMAP).

-

Step 2: Deprotection. The acetonide protecting group is removed under acidic conditions to yield the sn-3-monoacylglycerol.

-

Step 3: Enzymatic acylation of the sn-2 position. The sn-3-monoacylglycerol is then selectively acylated at the sn-2 position with the second fatty acid (R₂) using a stereoselective lipase. This enzymatic step is crucial for maintaining stereochemical purity.[4]

-

Step 4: Purification. The final sn-2,3-diacylglycerol product is purified from the reaction mixture using silica gel column chromatography.

-

Characterization: The structure and stereochemical purity of the final product should be confirmed by NMR, mass spectrometry, and chiral HPLC analysis.

Protocol: In Vitro Protein Kinase C (PKC) Activity Assay

This protocol describes a method to measure the activation of a PKC isoform by a specific diacylglycerol stereoisomer.

Objective: To quantify the ability of a DAG isomer to activate PKC.

Materials:

-

Purified PKC isoform (e.g., PKCα).

-

Lipids: Phosphatidylserine (B164497) (PS), test diacylglycerol (e.g., sn-1,2-dioleoylglycerol).

-

Kinase Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂.

-

Substrate: Histone H1 or a specific peptide substrate for the PKC isoform.

-

ATP: [γ-³²P]ATP (radioactive) and cold ATP.

-

Quenching solution: EDTA solution.

-

Scintillation counter and vials.

Methodology:

-

Prepare Lipid Vesicles: a. In a glass tube, combine phosphatidylserine (PS) and the test diacylglycerol in chloroform (B151607) at the desired molar ratio (e.g., 4:1 PS:DAG). b. Evaporate the solvent under a stream of nitrogen to form a thin lipid film. c. Resuspend the dried lipids in kinase buffer by vortexing and sonication to form small unilamellar vesicles.[9]

-

Set up Kinase Reaction: a. In a microcentrifuge tube, combine the kinase buffer, the prepared lipid vesicles, the PKC substrate (e.g., 20 µg Histone H1), and the purified PKC enzyme. b. Pre-incubate the mixture for 5 minutes at 30°C to allow the enzyme to associate with the vesicles.

-

Initiate Reaction: a. Start the phosphorylation reaction by adding the ATP mixture (containing [γ-³²P]ATP). The final ATP concentration is typically 10-100 µM. b. Incubate at 30°C for a set time (e.g., 10 minutes). The time should be within the linear range of the reaction.

-

Stop Reaction: a. Terminate the reaction by adding an excess of EDTA solution to chelate the Mg²⁺ and Ca²⁺ ions.

-

Measure Phosphate Incorporation: a. Spot an aliquot of the reaction mixture onto a phosphocellulose paper filter. b. Wash the filter several times with phosphoric acid to remove unreacted [γ-³²P]ATP. c. Place the dried filter paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Analysis: Compare the radioactivity (counts per minute) obtained with the active DAG isomer against a control reaction containing no DAG or an inactive isomer (e.g., sn-2,3-DAG).

Implications for Drug Development

The strict stereoselectivity of biological systems for glycerol lipids has significant implications for therapeutic design and development.

-

Target Specificity: For enzymes like PKC, inhibitors must be designed considering the precise stereochemical configuration of the diacylglycerol binding site. A compound that targets the C1 domain must mimic the stereochemistry of sn-1,2-DAG to be effective.

-

Prodrug Design: The stereochemistry of lipid-based prodrugs can dramatically affect their processing by lipases, influencing drug release rates and bioavailability. For example, a drug attached to the sn-2 position of a glycerolipid will be released by PLA₂ action, whereas a drug at the sn-1 or sn-3 position would require a different lipase.

-

Liposomal Formulations: The stereochemistry of the lipid components used in drug delivery vehicles like liposomes can affect membrane fluidity, stability, and interaction with cells, potentially altering the internalization route and efficacy of the encapsulated drug.

-

Metabolic Stability: Understanding the stereospecificity of metabolic enzymes is crucial for designing lipid-based drugs that have the desired pharmacokinetic profile and avoid rapid degradation.

Conclusion

The prochiral nature of glycerol imparts a fundamental stereochemistry to its lipid derivatives that is of paramount biological importance. Cellular signaling pathways, particularly the activation of Protein Kinase C, demonstrate an absolute dependence on the sn-1,2-diacylglycerol stereoisomer, rendering its enantiomer inactive. This stereoselectivity is a recurring theme across lipid metabolism and signaling. For researchers and drug developers, a thorough understanding of this stereochemistry is not merely academic; it is essential for accurately interpreting biological data, designing specific molecular probes and inhibitors, and developing effective lipid-based therapeutics. The analytical techniques to resolve and synthesize pure stereoisomers are therefore indispensable tools in the advancement of lipid research and pharmacology.

References

- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. aocs.org [aocs.org]

- 22. researchgate.net [researchgate.net]

The Metabolic Journey of 1-Palmitoyl-3-Linolenoyl-rac-glycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-3-Linolenoyl-rac-glycerol (PLG) is a specific 1,3-diacylglycerol (DAG) composed of palmitic acid, a saturated fatty acid, at the sn-1 position and α-linolenic acid (ALA), an omega-3 polyunsaturated fatty acid, at the sn-3 position. The metabolic fate of PLG is of significant interest due to the distinct metabolic and physiological effects of 1,3-diacylglycerols compared to the more common triacylglycerols (TAGs) found in dietary fats. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of PLG, drawing upon the known metabolic pathways of its constituent fatty acids and the unique characteristics of the 1,3-DAG structure. This document details the enzymatic hydrolysis of PLG, the subsequent metabolic pathways of palmitic acid and ALA, and the fate of the glycerol (B35011) backbone. Furthermore, it outlines detailed experimental protocols for the in vitro and in vivo study of PLG metabolism and presents available quantitative data to inform further research and development.

Introduction

Diacylglycerols (DAGs) are glycerolipids consisting of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages. While 1,2-diacylglycerols are well-known as second messengers in cellular signaling, 1,3-diacylglycerols are primarily intermediates in the breakdown and synthesis of triacylglycerols. Recent research has highlighted that dietary 1,3-DAGs may possess unique metabolic properties, including the potential to reduce postprandial hyperlipidemia and body fat accumulation when compared to TAGs with similar fatty acid compositions.[1][2] The specific molecule this compound combines a saturated fatty acid (palmitic acid) and an essential omega-3 fatty acid (α-linolenic acid), making its metabolic journey particularly relevant for nutritional and therapeutic applications.

Absorption and Digestion

The initial step in the metabolism of dietary PLG occurs in the gastrointestinal tract.

Enzymatic Hydrolysis

Lingual and gastric lipases initiate the hydrolysis of glycerolipids, showing activity in the acidic environment of the stomach.[3] However, the primary enzymes responsible for the digestion of diacylglycerols are pancreatic lipases in the small intestine. These lipases are sn-1,3 specific, meaning they preferentially cleave fatty acids from the outer positions of the glycerol backbone.[4]

In the case of this compound, pancreatic lipase (B570770) would hydrolyze the ester bonds at the sn-1 and sn-3 positions, releasing free palmitic acid, free α-linolenic acid, and a glycerol molecule. This contrasts with the digestion of triacylglycerols, which are hydrolyzed to two free fatty acids and a 2-monoacylglycerol (2-MAG).

Figure 1. Enzymatic hydrolysis of this compound.

Absorption into Enterocytes

The resulting free fatty acids (palmitic acid and ALA) and glycerol are then absorbed by the enterocytes lining the small intestine.[5] Fatty acid uptake is a complex process involving passive diffusion and protein-mediated transport.[6] Glycerol is also readily absorbed.

A key difference in the metabolic fate of 1,3-DAGs compared to TAGs lies in the re-esterification process within the enterocytes. The products of TAG digestion (2-MAG and free fatty acids) are efficiently re-synthesized back into TAGs and packaged into chylomicrons for transport into the lymphatic system. In contrast, the complete hydrolysis of 1,3-DAGs to free fatty acids and glycerol may lead to a less efficient re-synthesis of TAGs in the enterocytes.[7] This could result in a greater proportion of the absorbed fatty acids being transported via the portal vein to the liver, rather than being packaged into chylomicrons.

Distribution and Metabolism of Constituent Fatty Acids and Glycerol

Once absorbed, the constituent parts of PLG enter their respective metabolic pathways.

Metabolic Fate of Palmitic Acid

Palmitic acid (16:0) is a common saturated fatty acid that can be either utilized for energy or stored.

-

β-Oxidation: In the mitochondria, palmitic acid undergoes β-oxidation to produce acetyl-CoA, which can then enter the citric acid cycle to generate ATP.

-

Storage: Palmitic acid can be re-esterified into triacylglycerols, primarily in adipose tissue and the liver, for energy storage.

-

Synthesis of other lipids: Palmitic acid can be a precursor for the synthesis of other fatty acids, such as stearic acid (by elongation) and palmitoleic acid (by desaturation).

Metabolic Fate of α-Linolenic Acid

α-Linolenic acid (18:3, n-3) is an essential omega-3 fatty acid with several important metabolic fates.

-